N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(prop-2-en-1-yl)ethanediamide

Description

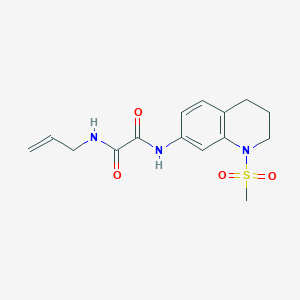

N'-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(prop-2-en-1-yl)ethanediamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and an ethanediamide moiety at the 7-position. The ethanediamide group is further functionalized with a prop-2-en-1-yl (allyl) chain.

Properties

IUPAC Name |

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-3-8-16-14(19)15(20)17-12-7-6-11-5-4-9-18(13(11)10-12)23(2,21)22/h3,6-7,10H,1,4-5,8-9H2,2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRARZXBHLMFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(prop-2-en-1-yl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinoline core with a methanesulfonyl group and an alkenyl substituent, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with synthesis methods and mechanisms of action.

Chemical Structure

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H18N2O4S |

| Molecular Weight | 302.36 g/mol |

| CAS Number | [Pending] |

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance:

- Mechanism : The methanesulfonyl group may enhance the compound's solubility and reactivity towards microbial targets.

- Case Study : A study demonstrated that derivatives of tetrahydroquinoline showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antiviral Activity

The antiviral potential of this compound has been explored through various assays:

- Activity Against Viruses : Compounds structurally related to this tetrahydroquinoline derivative have shown efficacy against viral infections such as influenza and HIV.

- Study Findings : In vitro studies indicated that similar compounds inhibited viral replication by interfering with viral entry mechanisms and replication pathways .

Anticancer Properties

The anticancer activity of this compound is particularly noteworthy:

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis in cancer cells | |

| Lung Cancer | Inhibition of cell proliferation | |

| Leukemia | Modulation of kinase pathways |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The methanesulfonyl group may enhance binding affinity to specific enzymes involved in disease processes.

- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that affect cell growth and survival.

- Cell Cycle Disruption : The compound may induce cell cycle arrest in cancer cells, leading to enhanced apoptosis.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Core : This is achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

- Introduction of Methanesulfonyl Group : Sulfonylation using methanesulfonyl chloride under basic conditions.

- Coupling Reaction : The final step involves coupling the methanesulfonylated intermediate with an appropriate alkenyl amine.

Scientific Research Applications

Medicinal Applications

N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(prop-2-en-1-yl)ethanediamide exhibits several biological activities:

- Antimicrobial Properties : Studies indicate effectiveness against various bacterial strains.

- Antiviral Activity : Potential to inhibit viral replication in specific cell lines.

- Anticancer Effects : Demonstrated cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating significant potency.

Anticancer Activity Assessment

A study evaluated the anticancer activity of synthesized derivatives of tetrahydroquinoline compounds. Out of 25 derivatives tested:

- 10 compounds exhibited IC50 values in the range of against HCT-116 cells.

- 17 compounds showed IC50 values against MCF-7 cells.

These findings suggest that modifications to the tetrahydroquinoline structure can enhance anticancer efficacy .

Antimicrobial Screening

Another investigation focused on the antimicrobial activity of similar compounds derived from tetrahydroquinoline scaffolds. The results indicated that several derivatives effectively inhibited Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antibiotics .

Drug Development

The unique structural features of this compound make it a candidate for further exploration in drug development targeting:

- Neurological disorders

- Infectious diseases

- Cancer therapeutics

Chemical Biology Studies

Due to its ability to interact with biological targets such as enzymes or receptors in the central nervous system, this compound is suitable for studies aimed at elucidating mechanisms of action in drug discovery .

Comparison with Similar Compounds

Structural Analogs

The target compound shares structural homology with several ethanediamide and sulfonamide derivatives. Key analogs include:

| Compound ID/Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| Target Compound | 1,2,3,4-Tetrahydroquinoline | 1-Methanesulfonyl, 7-ethanediamide (N-allyl) | Methanesulfonyl, Ethanediamide, Allyl |

| 273 (N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide) | Indene | 2-Carbamimidamido, N′-(4-chloro-3-fluorophenyl)ethanediamide | Carbamimidamido, Chlorofluorophenyl |

| 24 (N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide) | 1,2,3,4-Tetrahydroquinoline | 7-Methanesulfonamide | Methanesulfonamide |

| 25 (N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide) | 1-Methyl-2-oxo-THQ | 7-Methanesulfonamide | Methanesulfonamide, Methyl |

Key Observations :

Comparison of Melting Points :

| Compound | Melting Point (°C) |

|---|---|

| Target | Not Reported |

| 21 | 220–221 |

| 22 | 281–282 |

| 24 | 236–237 |

| 25 | 226–227 |

The absence of a ketone or biphenyl group (as in 22 ) in the target compound may result in a lower melting point compared to 22 , aligning closer to 24 and 25 .

Physicochemical Properties

Crystallographic Analysis

Structural determination of the target compound would likely employ SHELX programs (e.g., SHELXL for refinement), as these are standard for small-molecule crystallography . Comparative analysis with 21 –25 could reveal differences in hydrogen-bonding networks or crystal packing influenced by the allyl group.

Q & A

Q. Q1. What are the recommended synthetic routes for N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(prop-2-en-1-yl)ethanediamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation : Construct the 1,2,3,4-tetrahydroquinoline core via cyclization of substituted aniline derivatives under acidic or catalytic conditions .

Methanesulfonyl Addition : Introduce the methanesulfonyl group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

Ethanediamide Coupling : React the intermediate with prop-2-en-1-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at room temperature for 12–24 hours .

Optimization Strategies :

- Use high-resolution mass spectrometry (HRMS) to monitor intermediate purity.

- Adjust solvent polarity (e.g., switch from THF to DMF) to improve solubility of aromatic intermediates.

- Employ microwave-assisted synthesis to reduce reaction time by 30–50% .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR :

- ¹H NMR : Focus on the methanesulfonyl group’s singlet at δ 3.0–3.3 ppm and the prop-2-en-1-yl vinyl protons (δ 5.1–5.3 ppm for CH₂=CH–). The tetrahydroquinoline NH proton appears as a broad peak at δ 8.5–9.0 ppm .

- ¹³C NMR : Confirm the ethanediamide carbonyl carbons at δ 165–170 ppm .

- FT-IR : Validate the sulfonamide S=O stretch at 1150–1250 cm⁻¹ and amide C=O at 1650–1700 cm⁻¹ .

- UV-Vis : Monitor λmax near 255 nm (tetrahydroquinoline aromatic system) .

Q. Q3. How can researchers design preliminary biological activity assays for this compound?

Methodological Answer:

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 µM warrant further study .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize results to cisplatin controls .

- Positive Controls : Include structurally similar compounds (e.g., tetrahydroquinoline derivatives with known activity) to benchmark efficacy .

Advanced Research Questions

Q. Q4. How can computational modeling resolve contradictions in proposed reaction mechanisms for the methanesulfonyl group incorporation?

Methodological Answer:

- Density Functional Theory (DFT) : Model the sulfonylation transition state to identify whether the reaction proceeds via SN2 (backside attack) or a planar intermediate. Compare activation energies (ΔG‡) for each pathway .

- Contradiction Case : If experimental kinetic data (e.g., rate vs. base strength) conflicts with DFT predictions, re-evaluate solvation effects using polarizable continuum models (PCM) .

- Validation : Cross-check computed vibrational frequencies (IR) with experimental data to confirm mechanistic intermediates .

Q. Q5. What strategies are effective in reconciling conflicting bioactivity data across different cell lines or assay conditions?

Methodological Answer:

- Data Triangulation :

- Repeat assays under standardized conditions (e.g., fixed serum concentration, pH 7.4).

- Use orthogonal assays (e.g., Western blot for apoptosis markers if MTT results are ambiguous) .

- Metabolic Stability Analysis : Test compound stability in cell culture media via LC-MS to rule out false negatives due to degradation .

- Statistical Design : Apply factorial experimental design (e.g., 2³ factorial matrix) to isolate variables (e.g., pH, temperature, solvent) causing discrepancies .

Q. Q6. How can researchers leverage structure-activity relationship (SAR) studies to enhance the compound’s selectivity for a target enzyme?

Methodological Answer:

- SAR Workflow :

- Synthesize analogs with modifications to the prop-2-en-1-yl group (e.g., replacing with bulkier substituents).

- Test inhibition against off-target enzymes (e.g., COX-2 vs. COX-1) to assess selectivity .

- Computational Docking : Use AutoDock Vina to predict binding poses and identify steric clashes with non-target proteins .

- Key Metrics : Optimize ligand efficiency (LE > 0.3) and lipophilic ligand efficiency (LLE > 5) to balance potency and selectivity .

Q. Q7. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?

Methodological Answer:

- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 255 nm; retention time typically 8–10 minutes .

- Countercurrent Chromatography (CCC) : Employ hexane/ethyl acetate/methanol/water (5:5:5:5) for high-purity recovery (>98%) of polar byproducts .

- Crystallization : Optimize solvent pairs (e.g., ethanol/water) using Hansen solubility parameters to enhance crystal yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.